molecular formula C16H25N5O B5351204 5-ethyl-2-methyl-4-[3-(1-pyrrolidinylcarbonyl)-1-piperazinyl]pyrimidine

5-ethyl-2-methyl-4-[3-(1-pyrrolidinylcarbonyl)-1-piperazinyl]pyrimidine

Cat. No. B5351204
M. Wt: 303.40 g/mol
InChI Key: CSSDKLLFKIJOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-2-methyl-4-[3-(1-pyrrolidinylcarbonyl)-1-piperazinyl]pyrimidine, also known as EMD-386088, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a pyrimidine-based compound that has been shown to have potent activity against certain types of cancer cells.

Scientific Research Applications

5-ethyl-2-methyl-4-[3-(1-pyrrolidinylcarbonyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to have potent activity against certain types of cancer cells, including breast cancer, lung cancer, and ovarian cancer. In addition, it has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 5-ethyl-2-methyl-4-[3-(1-pyrrolidinylcarbonyl)-1-piperazinyl]pyrimidine involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and the inhibition of this enzyme can lead to the accumulation of DNA damage and eventually cell death. In addition, this compound has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against certain types of cancer cells, and it has been shown to have potential applications in the treatment of neurological disorders. In addition, it has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-ethyl-2-methyl-4-[3-(1-pyrrolidinylcarbonyl)-1-piperazinyl]pyrimidine is its potent activity against certain types of cancer cells. However, one of the limitations of this compound is that it has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the study of 5-ethyl-2-methyl-4-[3-(1-pyrrolidinylcarbonyl)-1-piperazinyl]pyrimidine. One potential direction is the further study of its potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to determine the safety and efficacy of this compound in humans, and to explore potential combinations with other drugs for increased efficacy. Finally, further studies are needed to explore the potential use of this compound as a tool for understanding the mechanisms of PARP inhibition and DNA repair.

Synthesis Methods

The synthesis of 5-ethyl-2-methyl-4-[3-(1-pyrrolidinylcarbonyl)-1-piperazinyl]pyrimidine involves several steps, including the reaction of 4-chloro-2-methylpyrimidine with ethyl acetoacetate, followed by the reaction of the resulting compound with 1-pyrrolidinecarbonyl chloride. The final step involves the reaction of the resulting compound with 1-(3-piperazinylcarbonyl)-4-methylpiperazine.

properties

IUPAC Name

[4-(5-ethyl-2-methylpyrimidin-4-yl)piperazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O/c1-3-13-10-18-12(2)19-15(13)21-9-6-17-14(11-21)16(22)20-7-4-5-8-20/h10,14,17H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSDKLLFKIJOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1N2CCNC(C2)C(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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